molecular formula C11H17ClN2O B2946578 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride CAS No. 1864058-04-7

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

Cat. No. B2946578
CAS RN: 1864058-04-7
M. Wt: 228.72
InChI Key: NQSRHCQYXGTJAE-UHFFFAOYSA-N
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Description

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is a compound with the CAS Number: 1864058-04-7 . It has a molecular weight of 228.72 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O.ClH/c1-13(2)11(14)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.72 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available sources.

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride involves its ability to act as a chiral catalyst in various chemical reactions. This compound functions by interacting with the reactants and stabilizing the transition state, leading to the formation of the desired product. The chiral nature of this compound enables it to selectively catalyze the formation of a specific enantiomer of the product.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments. This compound has also been found to be stable under various reaction conditions, making it a suitable candidate for use in chemical and pharmaceutical industries.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride as a catalyst in laboratory experiments include its excellent catalytic activity and selectivity, its chiral nature, and its stability under various reaction conditions. However, the limitations of using this compound include its high cost and the need for careful control of reaction conditions to obtain a high yield of the desired product.

Future Directions

There are several future directions for the use of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride in scientific research. One potential area of research is the development of new synthetic methodologies using this compound as a catalyst. This compound could also be used as a ligand in metal-catalyzed reactions to form complex molecules with specific properties. Additionally, the use of this compound in the synthesis of chiral molecules could lead to the development of new drugs and pharmaceuticals with improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a promising candidate for use in scientific research. Its excellent catalytic activity and selectivity, chiral nature, and stability under various reaction conditions make it a valuable tool for the synthesis of complex molecules. Further research is needed to explore the full potential of this compound in various fields, including chemical and pharmaceutical industries.

Synthesis Methods

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride can be synthesized through a multistep process involving several chemical reactions. The synthesis process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of this compound. The most commonly used method for synthesizing this compound involves the reaction of N,N-dimethyl-3-phenylpropanamide with hydroxylamine hydrochloride in the presence of a base.

Scientific Research Applications

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride has been extensively studied for its applications in scientific research. It has been found to exhibit excellent catalytic activity in several chemical reactions, including the synthesis of chiral molecules, asymmetric hydrogenation, and oxidation reactions. This compound has also been used as a ligand in metal-catalyzed reactions, leading to the formation of various complex molecules.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-N,N-dimethyl-3-phenylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSRHCQYXGTJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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